2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclohexadienone, characterized by the presence of tert-butyl groups and a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-Di-tert-butyl-4-methylphenol with dichloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.
2,6-Di-tert-butyl-4-methylpyridine: Used as a non-nucleophilic base in organic synthesis.
Properties
Molecular Formula |
C16H24Cl2O |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H24Cl2O/c1-14(2,3)10-8-16(7,13(17)18)9-11(12(10)19)15(4,5)6/h8-9,13H,1-7H3 |
InChI Key |
LJEFTNVYDZZYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C(Cl)Cl |
Origin of Product |
United States |
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